molecular formula C10H9ClO6S B8304134 3,4-Diacetoxy-benzenesulphonyl chloride CAS No. 77156-65-1

3,4-Diacetoxy-benzenesulphonyl chloride

Cat. No.: B8304134
CAS No.: 77156-65-1
M. Wt: 292.69 g/mol
InChI Key: GDNBGLDESPTVQB-UHFFFAOYSA-N
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Description

3,4-Diacetoxy-benzenesulphonyl chloride is a benzene derivative featuring acetoxy groups at the 3- and 4-positions and a sulphonyl chloride functional group at the 1-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other fine chemicals. Its sulphonyl chloride moiety enables electrophilic substitution reactions, while the acetoxy groups modulate steric and electronic effects, influencing reactivity and solubility.

Properties

CAS No.

77156-65-1

Molecular Formula

C10H9ClO6S

Molecular Weight

292.69 g/mol

IUPAC Name

(2-acetyloxy-4-chlorosulfonylphenyl) acetate

InChI

InChI=1S/C10H9ClO6S/c1-6(12)16-9-4-3-8(18(11,14)15)5-10(9)17-7(2)13/h3-5H,1-2H3

InChI Key

GDNBGLDESPTVQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

The table below compares 3,4-Diacetoxy-benzenesulphonyl chloride with compounds sharing benzene rings modified by hydroxyl, ether, or sulphonyl groups:

Compound Name Substituents Key Functional Groups Reactivity Profile Applications Reference
This compound 3-Acetoxy, 4-Acetoxy, 1-Sulphonyl Sulphonyl chloride, Acetoxy High electrophilicity (sulphonyl chloride); ester hydrolysis under basic conditions Synthetic intermediate, sulfonamide synthesis Inferred
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 3-Hydroxy, 4-Hydroxy, 1-Propenoic acid Hydroxyl, Carboxylic acid Antioxidant activity; undergoes oxidation and conjugation Dietary supplements, cosmetics, antimicrobial agents
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-Benzyloxy, 3-Phenethoxy, 1-Aldehyde Aldehyde, Ether Nucleophilic addition (aldehyde); ether cleavage under acidic conditions Intermediate in organic synthesis
Callistephin Chloride (Pelargonidin-3-O-glucoside) Anthocyanin with 3-O-glucoside Glycoside, Flavonoid pH-dependent chromophore; antioxidant Natural food colorant, nutraceuticals

Reactivity and Stability

  • Sulphonyl Chloride vs. Carboxylic Acid : The sulphonyl chloride group in This compound is more reactive toward nucleophiles (e.g., amines, alcohols) than the carboxylic acid in caffeic acid, enabling rapid sulfonamide formation. However, it is moisture-sensitive, requiring anhydrous conditions, unlike caffeic acid, which is stable in aqueous environments .
  • Acetoxy vs. Hydroxyl Groups : The acetoxy groups in the target compound reduce hydrogen-bonding capacity compared to the hydroxyl groups in caffeic acid, enhancing lipophilicity and altering solubility in organic solvents. This property is critical for membrane permeability in drug design .
  • Comparison with Aldehyde Derivatives : The aldehyde group in 4-(Benzyloxy)-3-phenethoxybenzaldehyde () participates in condensation reactions (e.g., Wittig, Grignard), whereas the sulphonyl chloride group favors nucleophilic substitution, reflecting divergent synthetic utility .

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